molecular formula C9H9NO4 B13052599 Methyl 3-cyclopropyl-5-formylisoxazole-4-carboxylate

Methyl 3-cyclopropyl-5-formylisoxazole-4-carboxylate

Cat. No.: B13052599
M. Wt: 195.17 g/mol
InChI Key: LFCDKQMMNGDTGW-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyclopropyl-5-formylisoxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of Methyl 3-cyclopropyl-5-formylisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The isoxazole ring structure allows it to bind to various biological targets, potentially inhibiting or activating specific enzymes and receptors . This interaction can lead to a range of biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • Methyl 5-phenylisoxazole-3-carboxylate
  • 3-Ethyl-5-methylisoxazole-4-carboxylic acid

Uniqueness

Methyl 3-cyclopropyl-5-formylisoxazole-4-carboxylate is unique due to its cyclopropyl and formyl substituents, which can impart distinct chemical and biological properties compared to other isoxazole derivatives . These unique features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

methyl 3-cyclopropyl-5-formyl-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C9H9NO4/c1-13-9(12)7-6(4-11)14-10-8(7)5-2-3-5/h4-5H,2-3H2,1H3

InChI Key

LFCDKQMMNGDTGW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(ON=C1C2CC2)C=O

Origin of Product

United States

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